molecular formula C22H20ClNO B12537600 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one CAS No. 716377-21-8

3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B12537600
CAS No.: 716377-21-8
M. Wt: 349.9 g/mol
InChI Key: OAAFWDOEWYZFSR-UHFFFAOYSA-N
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Description

3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It features a benzylamino group, a chlorophenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine can then undergo a Friedel-Crafts acylation with benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound or its derivatives may be investigated for their potential as therapeutic agents. Their interactions with biological targets could lead to the development of new drugs.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one would depend on its specific application. For instance, if it is used as a drug, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition or activation of specific proteins, modulation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
  • 3-(Benzylamino)-3-(4-fluorophenyl)-1-phenylpropan-1-one
  • 3-(Benzylamino)-3-(4-bromophenyl)-1-phenylpropan-1-one

Uniqueness

The uniqueness of 3-(Benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, may impart distinct properties compared to its analogs with different substituents.

Properties

CAS No.

716377-21-8

Molecular Formula

C22H20ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

3-(benzylamino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C22H20ClNO/c23-20-13-11-18(12-14-20)21(24-16-17-7-3-1-4-8-17)15-22(25)19-9-5-2-6-10-19/h1-14,21,24H,15-16H2

InChI Key

OAAFWDOEWYZFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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